p-tert-Butylperbenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1711-40-6 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-tert-butylbenzenecarboperoxoic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)9-6-4-8(5-7-9)10(12)14-13/h4-7,13H,1-3H3 |
InChI Key |
TZAJCDOWOPBMKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OO |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for P Tert Butylperbenzoic Acid
Established Industrial and Laboratory Syntheses
The traditional routes to p-tert-butylperbenzoic acid are well-documented, with oxidation of p-tert-butyltoluene being a principal industrial method.
Oxidation of p-tert-Butyltoluene
The liquid-phase air oxidation of p-tert-butyltoluene stands as a cornerstone for the production of p-tert-butylbenzoic acid, which can then be converted to the peroxy acid. wikipedia.org This process is typically catalyzed by heavy metal salts, such as cobalt acetate (B1210297) or cobalt naphthenate. researchgate.netlew.ro The reaction proceeds via a free-radical mechanism, where the catalyst facilitates the formation of a p-tert-butylbenzyl radical, which subsequently reacts with oxygen to form a peroxy radical. This intermediate then abstracts a hydrogen atom from another p-tert-butyltoluene molecule, propagating the chain reaction and ultimately leading to the formation of p-tert-butylbenzoic acid and other oxidation products like p-tert-butylbenzaldehyde.
Several factors significantly influence the reaction's efficiency and selectivity. These include:
Catalyst Concentration: The concentration of the cobalt catalyst plays a crucial role. Studies have shown that an optimal catalyst concentration exists to maximize the yield of p-tert-butylbenzoic acid. researchgate.netlew.ro
Temperature: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions and by-product formation. A typical temperature range for this oxidation is between 130°C and 160°C. researchgate.netgoogle.com
Oxygen Flow Rate: The supply of oxygen is another key variable. A sufficient and controlled oxygen flow is necessary to ensure efficient oxidation while minimizing potential hazards associated with the accumulation of unreacted oxygen. lew.ro
Solvent: While the reaction can be carried out without a solvent, using the reactant itself as the solvent, acetic acid has also been employed. researchgate.net However, solventless systems are often preferred to avoid complications in product separation and to reduce environmental impact. google.com
A high-shearing reactor has been shown to significantly enhance the conversion of p-tert-butyltoluene and the selectivity towards p-tert-butylbenzoic acid, achieving a yield of 56.8% with a selectivity of 92.1% after 5 hours at 160°C. researchgate.net Another study reported a 71.0% yield of p-tert-butylbenzoic acid at 130°C for 8 hours in a solvent-free process using cobalt acetate and sodium bromide as catalysts. researchgate.net
Table 1: Research Findings on the Oxidation of p-tert-Butyltoluene
| Catalyst | Oxidant | Temperature (°C) | Reaction Time (h) | Conversion of PTBT (%) | Yield of PTBA (%) | Selectivity of PTBA (%) | Reference |
|---|---|---|---|---|---|---|---|
| Cobalt acetylacetonate(II) | Air | 150 | 8 | 54.9 | 94.8 | - | researchgate.net |
| Cobalt acetate | Oxygen | 160 | 5 | - | 56.8 | 92.1 | researchgate.net |
| Cobalt acetate/Sodium bromide | Molecular oxygen | 130 | 8 | - | 71.0 | - | researchgate.net |
PTBT: p-tert-Butyltoluene, PTBA: p-tert-Butylbenzoic acid
Variants of Peroxy Acid Formation from Carboxylic Acids or Derivatives
Once p-tert-butylbenzoic acid is obtained, it can be converted to the corresponding peroxy acid. A common laboratory method involves the reaction of the carboxylic acid with hydrogen peroxide in the presence of a strong acid catalyst, such as sulfuric acid.
Another approach involves the esterification of p-tert-butylbenzoic acid with an alcohol, such as methanol, to form the corresponding ester, methyl p-tert-butylbenzoate. google.com This ester can then potentially be treated with a peroxy compound to yield the desired peroxy acid. The esterification itself can be catalyzed by green catalysts like sulfonic acid resins, offering advantages such as easy separation and recyclability. google.com
Development of Novel and Sustainable Synthetic Approaches
In line with the growing emphasis on environmentally benign chemical processes, research has focused on developing greener and more efficient methods for synthesizing this compound and its precursors.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. acs.org In the context of p-tert-butylbenzoic acid synthesis, this translates to several key strategies:
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives, or ideally, conducting reactions in a solvent-free manner, is a primary goal. google.comnih.gov The industrial oxidation of p-tert-butyltoluene often utilizes the reactant itself as the solvent, which aligns with this principle. researchgate.netgoogle.com
Catalyst Improvement: Developing catalysts that are more efficient, selective, and recyclable is crucial. The use of heterogeneous catalysts, such as sulfonic acid resins for esterification, simplifies catalyst separation and reuse. google.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. acs.org The direct oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid is an example of a relatively atom-economical process.
One patented process for synthesizing p-tert-butylbenzoic acid highlights a "green" approach by avoiding the use of an acetic acid solvent, thereby overcoming issues with catalyst stripping and equipment corrosion. google.com This method also employs a washing step instead of traditional decolorizing agents like activated carbon. google.com
Catalytic Pathways for Enhanced Efficiency and Selectivity
Research into novel catalytic systems aims to improve the efficiency and selectivity of the oxidation of p-tert-butyltoluene. The use of a high-shearing reactor, for instance, demonstrates how process engineering can significantly enhance reaction rates and yields. researchgate.net
Furthermore, the development of catalytic systems that can operate under milder conditions (lower temperature and pressure) would contribute to a more sustainable process by reducing energy consumption. While much of the documented research focuses on cobalt-based catalysts, exploration into other transition metal catalysts or even metal-free catalytic systems could offer new avenues for improvement.
Precursor Chemistry and Stereochemical Control in Synthesis
A precursor is a compound that participates in a chemical reaction that produces another compound. wikipedia.org In the synthesis of this compound, the primary precursor is p-tert-butyltoluene. wikipedia.orgvinatiorganics.com The synthesis of this precursor is therefore a critical first step. p-tert-Butyltoluene is typically prepared via the Friedel-Crafts alkylation of toluene (B28343) with isobutene, using a strong acid catalyst like concentrated sulfuric acid. scispace.comgoogle.com The reaction conditions, such as temperature and catalyst concentration, must be carefully controlled to favor the formation of the desired para isomer over the ortho and meta isomers.
The concept of stereochemical control is generally not a primary concern in the synthesis of this compound itself, as the molecule does not possess a chiral center. However, the principles of stereocontrol are fundamental in other areas of organic synthesis, where the three-dimensional arrangement of atoms is critical to the molecule's function. In the broader context of catalytic synthesis, chiral phosphoric acids have been developed to achieve stereocontrol in reactions involving phosphoramidites. nih.gov While not directly applicable to the synthesis of this compound, these advancements highlight the sophisticated level of control that can be achieved in modern synthetic chemistry.
Table 2: Chemical Compounds Mentioned
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target compound |
| p-tert-Butyltoluene | Primary precursor |
| p-tert-Butylbenzoic acid | Intermediate, precursor to the peroxy acid |
| Cobalt acetate | Catalyst |
| Cobalt naphthenate | Catalyst |
| Sodium bromide | Co-catalyst |
| Acetic acid | Solvent |
| Hydrogen peroxide | Oxidizing agent |
| Sulfuric acid | Catalyst |
| Methanol | Reactant for esterification |
| Methyl p-tert-butylbenzoate | Ester intermediate |
| Sulfonic acid resin | Green catalyst |
| Toluene | Precursor to p-tert-butyltoluene |
| Isobutene | Reactant for Friedel-Crafts alkylation |
Derivatization Strategies and Synthesis of Analogues for Mechanistic Probes
The primary strategy for creating mechanistic probes based on this compound involves the synthesis of a series of derivatives with electron-donating and electron-withdrawing groups at various positions on the benzene (B151609) ring. These substituents modulate the electronic environment of the peroxycarboxyl group, thereby influencing the rates and equilibria of reactions in a predictable manner. The quantitative correlation of these effects, often through Hammett plots, provides strong evidence for proposed reaction mechanisms.
The synthesis of these analogues generally starts from the corresponding substituted benzoic acids or their derivatives. The key transformation is the introduction of the peroxycarboxyl group (-CO3H). Several reliable methods have been developed for this purpose.
One of the most effective and direct methods involves the reaction of a substituted benzoic acid with concentrated hydrogen peroxide in the presence of a strong acid catalyst, such as methanesulfonic acid (MSA). google.com This method has been shown to be applicable to a wide range of substituted benzoic acids, affording the corresponding peroxybenzoic acids in high yields and purity. google.comresearchgate.net The reaction is typically carried out by treating the carboxylic acid with hydrogen peroxide in methanesulfonic acid as the solvent and reaction medium. google.com
An alternative and widely used route to peroxybenzoic acids is the reaction of the corresponding benzoyl chloride with hydrogen peroxide. wikipedia.org This reaction is often performed in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. For instance, the well-known epoxidizing agent meta-chloroperoxybenzoic acid (m-CPBA) is prepared via this route from meta-chlorobenzoyl chloride. wikipedia.org This method can be adapted for the synthesis of various substituted peroxybenzoic acids.
The autoxidation of substituted benzaldehydes in the presence of oxygen can also yield peroxybenzoic acids. wikipedia.org However, this method can be less specific as the product peroxy acid can further react with the starting aldehyde to form the corresponding carboxylic acid. wikipedia.org
A variety of substituted this compound analogues can be synthesized to probe reaction mechanisms. The choice of substituent allows for a systematic variation of the electronic properties of the peroxy acid.
Table 1: Examples of Substituted Peroxybenzoic Acids Prepared via the Methanesulfonic Acid/Hydrogen Peroxide Method
| Peroxy Acid | Starting Carboxylic Acid | Substituent Type |
| Peroxybenzoic Acid | Benzoic Acid | Neutral |
| p-Nitroperoxybenzoic Acid | p-Nitrobenzoic Acid | Electron-withdrawing |
| o-Nitroperoxybenzoic Acid | o-Nitrobenzoic Acid | Electron-withdrawing |
| p-Cyanoperoxybenzoic Acid | p-Cyanobenzoic Acid | Electron-withdrawing |
| Diperoxyterephthalic Acid | Terephthalic Acid | Electron-withdrawing |
This table is based on data from U.S. Patent 3,180,886. The patent describes the synthesis of these compounds, which serves as a basis for the preparation of analogous derivatives of this compound.
The utility of these synthesized analogues lies in their application to kinetic studies. By measuring the reaction rates of a series of substituted peroxybenzoic acids with a given substrate, a Hammett plot can be constructed by plotting the logarithm of the rate constants (log k) against the Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides valuable information about the charge development in the transition state of the rate-determining step. A negative ρ value indicates that electron-donating groups accelerate the reaction, suggesting the development of a positive charge at or near the aromatic ring in the transition state. Conversely, a positive ρ value signifies that electron-withdrawing groups enhance the reaction rate, indicating the buildup of negative charge.
For example, in the study of the formation of Compound I in cytochrome P450cam, the reaction of the ferric enzyme with a series of substituted peroxybenzoic acids showed a linear Hammett correlation. This provided direct evidence for an acylperoxo-ferric heme intermediate and offered insights into the electronic factors governing its formation and subsequent cleavage to Compound I.
Mechanistic Investigations and Catalytic Activation in P Tert Butylperbenzoic Acid Reactions
Fundamental Mechanistic Pathways of Peroxy Acid Mediated Oxidations
Peroxy acids, including p-tert-Butylperbenzoic acid, are distinguished by an electropositive oxygen atom, which serves as the primary agent in oxidation reactions. The specific nature of the substrate—typically an alkene or a ketone—dictates the mechanistic route the reaction follows.
The reaction of this compound with an alkene to form an epoxide (oxirane) is known as the Prilezhaev reaction. wikipedia.org This transformation is widely accepted to proceed through a concerted mechanism, often referred to as the "butterfly mechanism". wikipedia.org In this single-step process, several bond-forming and bond-breaking events occur simultaneously. The peroxy acid is generally viewed as the electrophile and the alkene as the nucleophile. wikipedia.org
The mechanism involves the transfer of the terminal, electrophilic oxygen atom of the peroxy acid to the nucleophilic carbon-carbon double bond of the alkene. libretexts.orglibretexts.org This process occurs via a cyclic transition state where the peroxy acid is intramolecularly hydrogen-bonded. wikipedia.org The key frontier orbital interaction is between the highest occupied molecular orbital (HOMO) of the alkene (the πC=C orbital) and the lowest unoccupied molecular orbital (LUMO) of the peroxy acid (the σ*O-O orbital). wikipedia.orgchemistry-reaction.com This interaction explains why electron-rich alkenes react faster. wikipedia.org
A defining feature of this concerted mechanism is its stereospecificity. The oxygen atom is delivered to one face of the alkene (syn-addition), meaning the stereochemistry of the starting alkene is preserved in the resulting epoxide product. libretexts.orgleah4sci.com For instance, a cis-alkene will yield a cis-epoxide, while a trans-alkene will produce a trans-epoxide. wikipedia.orglibretexts.org This high degree of stereochemical fidelity is a direct consequence of the concerted nature of the reaction, which precludes the formation of intermediate species that could undergo bond rotation. chemistrysteps.com
The general mechanism can be depicted as follows:
The alkene's π bond attacks the terminal oxygen of the peroxy acid.
Simultaneously, this oxygen forms a bond with the other carbon of the original double bond. leah4sci.com
The weak O-O bond of the peroxy acid cleaves.
The proton from the peroxy acid's hydroxyl group is transferred to the carbonyl oxygen of the peroxy acid.
This results in the formation of the epoxide and a molecule of p-tert-butylbenzoic acid as a byproduct.
When this compound is used to oxidize ketones, the reaction is known as the Baeyer-Villiger oxidation, which converts ketones into esters and cyclic ketones into lactones (cyclic esters). wikipedia.orgnrochemistry.com This reaction is a type of rearrangement where an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group.
The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org The peroxy acid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgorganicchemistrytutor.com The crucial step of the reaction is the subsequent concerted rearrangement, which is typically the rate-determining step. wikipedia.org In this step, one of the substituent groups attached to the carbonyl carbon migrates from the carbon to the adjacent oxygen atom, displacing the carboxylate leaving group (p-tert-butylbenzoate). wikipedia.org
In cases where the ketone is unsymmetrical, the reaction is highly regioselective. adichemistry.com The regiochemical outcome is determined by the relative "migratory aptitude" of the two groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge is the one that preferentially migrates. organic-chemistry.orglibretexts.org This is because the transition state of the migration step involves a partial positive charge on the migrating group. youtube.com The generally accepted order of migratory aptitude is:
H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl adichemistry.comchemistrysteps.com
This selectivity ensures that for an unsymmetrical ketone, one regioisomeric ester is formed predominantly over the other. adichemistry.com For example, in the oxidation of a ketone with a tertiary alkyl group and a methyl group, the tertiary alkyl group will migrate, leading to the insertion of the oxygen atom between the carbonyl carbon and the tertiary carbon. The migration occurs with retention of the stereochemistry at the migrating center. organicchemistrytutor.com
| Group | Migratory Ability | Example |
|---|---|---|
| Hydrogen | Highest | Aldehydes oxidize to carboxylic acids |
| Tertiary Alkyl | Very High | -C(CH₃)₃ |
| Secondary Alkyl | High | -CH(CH₃)₂ |
| Phenyl | High | -C₆H₅ |
| Primary Alkyl | Moderate | -CH₂CH₃ |
| Methyl | Lowest | -CH₃ |
Transition State Analysis and Reaction Energetics
Computational studies have provided significant insight into the transition states and energy profiles of peroxy acid-mediated oxidations. For the epoxidation of alkenes, the "butterfly" transition state has been extensively modeled. wikipedia.org Theoretical calculations confirm a concerted, though not necessarily perfectly synchronous, process. The geometry of the transition state is often described as spiro, where the plane of the peroxy acid bisects the plane of the alkene. wikipedia.orgacs.org This arrangement allows for optimal orbital overlap between the alkene's π orbital and the peroxy acid's σ* O-O orbital. wikipedia.org
Calculations using density functional theory (B3LYP) and other high-level methods have been employed to determine the activation barriers. For the epoxidation of ethylene (B1197577) with peroxyformic acid, the calculated activation barrier is around 14.9 kcal/mol. mdma.chacs.org The energetics are influenced by both the alkene and the peroxy acid. Electron-donating substituents on the alkene lower the activation energy by making the double bond more nucleophilic. wikipedia.org Conversely, electron-withdrawing groups on the peroxy acid (like the chlorine in m-CPBA) make it a more potent oxidant by lowering the energy of the LUMO, also leading to a lower activation barrier. adichemistry.com
In the Baeyer-Villiger oxidation, the rate-determining step is the migration of an alkyl or aryl group in the Criegee intermediate. wikipedia.org The transition state for this step involves the simultaneous breaking of a C-C bond and the formation of a C-O bond. The energy of this transition state is highly dependent on the electronic properties of the migrating group. Groups that can stabilize a partial positive charge through hyperconjugation or resonance (e.g., tertiary alkyl, phenyl) lead to a lower activation energy for the migration step, consistent with the observed migratory aptitudes. libretexts.orgyoutube.com Stereoelectronic effects are also critical; the migrating group must be oriented anti-periplanar to the O-O bond that is breaking to allow for proper orbital overlap. wikipedia.org
Role of Catalysts in this compound Mediated Transformations
While this compound is an effective oxidant on its own, catalysts can be employed to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. Both transition metals and small organic molecules have been utilized for this purpose.
Transition metals are widely used to catalyze oxidation reactions involving peroxides. In the context of epoxidations, certain metal complexes can activate the peroxy acid or an alternative oxidant like hydrogen peroxide. Titanium-based catalysts, for example, are well-known for their role in asymmetric epoxidation. nih.gov While the Sharpless epoxidation famously uses tert-butyl hydroperoxide, the principles of metal activation are relevant. A titanium catalyst can coordinate with the peroxy acid, polarizing the O-O bond and making the terminal oxygen even more electrophilic. This enhances its reactivity towards less reactive alkenes. Computational studies on Ti-catalyzed epoxidations suggest that the reaction can proceed via an inner-sphere oxygen transfer from a Ti(η2-OOH) intermediate. acs.org Systems involving molybdenum (Mo) and tungsten (W) are also known to catalyze epoxidations, often with hydrogen peroxide as the terminal oxidant, proceeding through the formation of highly reactive metal-peroxo species.
In recent years, organocatalysis—the use of small, metal-free organic molecules as catalysts—has emerged as a powerful tool in asymmetric synthesis. For the Baeyer-Villiger oxidation, chiral organocatalysts have been developed to achieve enantioselectivity. For instance, chiral phosphoric acids have been shown to catalyze the kinetic resolution of cyclobutanones using hydrogen peroxide, demonstrating that non-metal catalysts can control the stereochemical outcome of this oxidation. thieme-connect.com
Another major strategy for achieving stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a reaction to occur on one face of the molecule over the other. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org In the context of oxidations, a substrate could be modified with a chiral auxiliary, such as an Evans oxazolidinone or a derivative of an amino alcohol. researchgate.net The steric bulk and electronic properties of the auxiliary would then create a diastereomeric transition state when the molecule reacts with this compound, favoring the formation of one diastereomer over the other. Subsequent cleavage of the auxiliary would provide the chiral product. This approach is a cornerstone of modern asymmetric synthesis for controlling the stereochemical outcome of a wide range of transformations. york.ac.uk
Heterogeneous Catalysis and Supported Reagents
The application of heterogeneous catalysis and the use of supported reagents in chemical transformations offer significant advantages, including simplified catalyst recovery and recycling, improved stability, and often, enhanced selectivity. In the context of oxidations involving peroxy acids, heterogeneous catalysts can facilitate the activation of the oxidant, control the reaction pathway, and minimize waste. Supported reagents involve the immobilization of the peroxy acid onto a solid support, such as silica (B1680970) gel, alumina, or polymers. This approach can lead to safer handling of the peroxide and can modify its reactivity and selectivity.
Despite the potential benefits, a comprehensive review of available scientific literature does not yield specific examples or detailed studies on the application of heterogeneous catalysis or supported reagent systems involving this compound for oxidation reactions. While the principles of immobilizing oxidizing agents are well-established for other peroxy acids, dedicated research on the development and application of such systems for this compound is not prominently reported.
Stereochemical Aspects and Asymmetric Induction in Reactions
The control of stereochemistry is a cornerstone of modern organic synthesis, enabling the selective formation of a specific stereoisomer of a product. In reactions involving peroxy acids, such as epoxidations of alkenes, achieving high levels of stereocontrol is crucial for the synthesis of complex molecules like pharmaceuticals and natural products. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, guided by a chiral influence in the reaction, which can be a chiral substrate, a chiral auxiliary, or a chiral catalyst.
While the field of asymmetric epoxidation is well-developed, specific studies detailing the stereochemical outcomes and asymmetric induction in reactions employing this compound are not extensively documented in the scientific literature. The following sections discuss the key aspects of stereocontrol in the context of peroxy acid reactions, noting the absence of specific data for this compound.
Enantioselective transformations are chemical reactions that produce one enantiomer of a chiral product in excess over the other. In the context of epoxidations, this is often achieved using a chiral catalyst that interacts with the prochiral alkene and the peroxy acid to facilitate oxygen transfer to one face of the double bond preferentially. A landmark example in this area is the Sharpless asymmetric epoxidation, which utilizes a titanium isopropoxide catalyst, a chiral tartrate ligand, and an alkyl hydroperoxide to achieve high enantioselectivity in the epoxidation of allylic alcohols. wikipedia.orgorganic-chemistry.org
A thorough search of the chemical literature does not reveal specific, detailed studies on the use of this compound in widely applicable enantioselective epoxidation protocols. While the principles of asymmetric catalysis are broadly applicable, the successful application and optimization for a specific peroxy acid require dedicated investigation. Such research, specifically focused on this compound, is not readily found in published reports.
Diastereoselective control refers to the selective formation of one diastereomer over others. In the epoxidation of a chiral alkene, the existing stereocenter(s) in the molecule can influence the direction of attack of the peroxy acid, a phenomenon known as substrate-directed diastereoselectivity. For instance, in the epoxidation of chiral allylic alcohols, the hydroxyl group can direct the peroxy acid to the same face of the double bond, leading to the formation of a syn-epoxy alcohol. The degree of diastereoselectivity can be influenced by the structure of the substrate and the nature of the peroxy acid.
While general principles of diastereoselective epoxidation are well-understood, specific research articles quantifying the diastereoselectivity of this compound with a range of chiral alkenes are not prevalent in the scientific literature. Consequently, detailed data tables comparing the diastereomeric ratios obtained with this specific peroxy acid across different substrates are not available.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding reaction mechanisms, optimizing reaction conditions, and comparing the reactivity of different reagents. For reactions involving peroxy acids, kinetic investigations typically involve monitoring the disappearance of the reactants or the appearance of the products over time to determine the reaction order, rate constant, and activation parameters. Such data provides insight into the transition state of the rate-determining step and the factors that influence the reaction rate. For example, in the epoxidation of alkenes, more electron-rich double bonds generally react faster with electrophilic peroxy acids.
Applications of P Tert Butylperbenzoic Acid in Advanced Organic Synthesis
Oxidation Reactions
The primary utility of p-tert-butylperbenzoic acid lies in its capacity to act as an electrophilic oxygen transfer agent. This property is harnessed in a variety of oxidation reactions, proving indispensable for the synthesis of complex organic molecules.
Epoxidation of Alkenes (Prilezhaev Reaction)
The epoxidation of alkenes, known as the Prilezhaev reaction, is a cornerstone of organic synthesis, and this compound is an effective reagent for this transformation. wikipedia.org This reaction involves the transfer of an oxygen atom from the peroxy acid to the carbon-carbon double bond of an alkene, resulting in the formation of an epoxide (oxirane). wikipedia.orgorganic-chemistry.org
The mechanism of the Prilezhaev reaction is a concerted process, often referred to as the "butterfly mechanism." wikipedia.org In this transition state, the peroxy acid is intramolecularly hydrogen-bonded. The electrophilic oxygen of the peroxy acid is attacked by the nucleophilic π-bond of the alkene, leading to the formation of the epoxide and the corresponding carboxylic acid byproduct, p-tert-butylbenzoic acid. wikipedia.org
A key feature of the Prilezhaev reaction is its stereospecificity. The stereochemistry of the starting alkene is retained in the epoxide product. For instance, a cis-alkene will yield a cis-epoxide, while a trans-alkene will produce a trans-epoxide. wikipedia.orgmychemblog.com The rate of the reaction is influenced by the electronic nature of the alkene; electron-rich alkenes react more rapidly due to their increased nucleophilicity. wikipedia.org
Table 1: Substrate Scope in Prilezhaev Epoxidation
| Alkene Substrate | Product | Key Features |
|---|---|---|
| cis-2-Butene | cis-2,3-Epoxybutane | Stereospecific, retention of cis configuration. mychemblog.com |
| trans-2-Butene | trans-2,3-Epoxybutane | Stereospecific, retention of trans configuration. wikipedia.org |
| Propene | 1,2-Epoxypropane | Demonstrates reactivity with monosubstituted alkenes. |
Baeyer-Villiger Oxidation of Ketones and Lactones
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters and cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgwikipedia.org this compound is a suitable peroxy acid for effecting this transformation. jk-sci.comchem-station.com
The reaction proceeds through the formation of a tetrahedral intermediate, known as the Criegee intermediate, which is formed by the nucleophilic attack of the peroxy acid on the protonated carbonyl group of the ketone. wikipedia.orgjk-sci.com The rate-determining step involves the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom, with the simultaneous departure of the carboxylic acid. wikipedia.org
The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect and is determined by the migratory aptitude of the substituents attached to the carbonyl carbon. The general order of migratory preference is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgjk-sci.com The group that can better stabilize a positive charge exhibits a higher tendency to migrate. organic-chemistry.org The stereochemistry of the migrating group is retained during the rearrangement. jk-sci.com
Table 2: Regioselectivity in Baeyer-Villiger Oxidation
| Ketone Substrate | Major Product | Migrating Group |
|---|---|---|
| Acetophenone | Phenyl acetate (B1210297) | Phenyl |
| Cyclohexanone | ε-Caprolactone | Secondary alkyl |
| 3-Methyl-2-butanone | Isopropyl acetate | Isopropyl (secondary alkyl) |
Oxidation of Sulfides, Amines, and Other Heteroatom-Containing Compounds
This compound is also capable of oxidizing various heteroatom-containing organic compounds. The oxidation of sulfides is a particularly useful transformation. Depending on the reaction conditions and stoichiometry of the oxidizing agent, sulfides can be selectively oxidized to either sulfoxides or further to sulfones. nih.govmagritek.com This stepwise oxidation allows for the controlled synthesis of these important classes of organosulfur compounds. berkeley.edu The reaction rate is generally higher for electron-rich sulfides. nih.gov
In the case of amines, tertiary amines can be oxidized by peroxy acids to form amine oxides. This transformation involves the transfer of an oxygen atom to the nitrogen atom of the amine.
Selective Oxidation of Alcohols and Phenols
While stronger oxidizing agents are often employed, peroxy acids like this compound can be used for the oxidation of alcohols. Primary alcohols can be oxidized to aldehydes, and under more forcing conditions, to carboxylic acids. Secondary alcohols are typically oxidized to ketones.
Phenols, on the other hand, are susceptible to oxidation to quinones. The exact structure of the resulting quinone depends on the substitution pattern of the phenol (B47542). For example, phenol itself can be oxidized to p-benzoquinone. youtube.com
Rearrangement Reactions
The most significant rearrangement reaction involving this compound is the Baeyer-Villiger oxidation, as discussed in section 4.1.2. This reaction is mechanistically a rearrangement, where a carbon substituent migrates to an oxygen atom. jk-sci.comlibretexts.org This transformation is a prime example of how peroxy acids can be used to induce skeletal rearrangements in organic molecules, leading to the formation of new functional groups and carbon-oxygen bonds. Other rearrangement reactions, such as the Pinacol or Benzilic Acid rearrangements, are not typically initiated by peroxy acids. libretexts.org
Functional Group Transformations and Derivatization
The reactions described in the preceding sections all represent significant functional group transformations. For example, the conversion of an alkene to an epoxide introduces a versatile three-membered ring that can undergo further reactions. mychemblog.com Similarly, the transformation of a ketone to an ester via the Baeyer-Villiger oxidation fundamentally alters the functionality and reactivity of the molecule. nih.gov
Beyond the synthesis of new target molecules, these transformations can also be employed for derivatization purposes. Derivatization is the process of converting a chemical compound into a derivative to enhance its suitability for a particular analytical method, such as chromatography. For instance, the conversion of a non-volatile carboxylic acid to a more volatile ester derivative can facilitate its analysis by gas chromatography. While not its primary application, the esterification reactions enabled by the Baeyer-Villiger oxidation can be conceptually applied in this context.
Multicomponent Reactions and Cascade Processes
The efficiency of multicomponent reactions (MCRs) and cascade processes in rapidly building molecular complexity from simple precursors has led to their widespread adoption in modern organic synthesis. tert-Butyl peroxybenzoate has emerged as a key reagent in initiating these transformations, primarily through its ability to generate reactive radical intermediates under thermal or catalytic activation.
One notable application of TBPB is in the three-component synthesis of 3-substituted quinoxalin-2(1H)-ones. thieme-connect.com This method involves the reaction of quinoxalin-2(1H)-ones, styrenes, and TBPB, which serves as both an oxidant and a source of the tert-butoxyl radical to initiate the reaction. The process demonstrates good functional group tolerance. thieme-connect.com For instance, the reaction between 1-methylquinoxalin-2(1H)-one and styrene, catalyzed by CuCl₂, with TBPB as the oxidant, yields the desired product in 54% yield. thieme-connect.com The reaction conditions and yields for various substituted styrenes are summarized in the table below.
| Styrene Substituent | Yield (%) |
| p-tert-butyl | 67 |
| 4-vinyl biphenyl | - |
| 3-methyl | Moderate |
| o-chloro | Reduced |
| p-chloro | Reduced |
Data sourced from a study on the three-component synthesis of quinoxalin-2(1H)-ones. thieme-connect.com
TBPB also plays a crucial role in mediating cascade reactions for the synthesis of complex heterocyclic systems. A novel TBPB-initiated cascade cyclization of 3-arylethynyl-[1,1′-biphenyl]-2-carbonitriles with sulfinic acids has been developed for the synthesis of 3-sulfonated cyclopenta[gh]phenanthridines. rsc.org This metal-free process involves the formation of C–S, C–C, and C–N bonds in a single operation and proceeds under mild conditions with good functional group tolerance. rsc.org
Another significant cascade process enabled by TBPB is the oxidative cyclization of enaminones with elemental sulfur to construct thiazole-2-thiones. organic-chemistry.org This transformation, which involves the formation of two C-S bonds and a C=S bond, is promoted by TBPB as an oxidant. organic-chemistry.org The reaction proceeds efficiently under metal-free conditions, with optimal results achieved in 1,3-dioxolane (B20135) at 130°C. organic-chemistry.org The method demonstrates broad substrate scope, tolerating various electron-donating and electron-withdrawing groups on the enaminone substrates. organic-chemistry.org
Synthetic Utility in Complex Molecule Synthesis and Fine Chemical Production
The utility of tert-butyl peroxybenzoate extends to the synthesis of complex molecules, including natural products and their intermediates, as well as in the production of fine chemicals. Its role as an initiator for radical reactions and as an oxidant in specific transformations is key to these applications.
A prominent example of TBPB's application in complex molecule synthesis is the Kharasch-Sosnovsky oxidation. This reaction, which involves the copper-catalyzed allylic oxidation of olefins using a peroxy ester like TBPB, is a valuable method for introducing functionality at the allylic position. vander-lingen.nlchem-station.comwikiwand.com The (S)-cyclohexenyl benzoate (B1203000) formed from this reaction is a key intermediate in the total synthesis of leukotriene B4. vander-lingen.nl The reaction has also been employed in the total synthesis of Taxol, a complex anticancer natural product. chem-station.com The enantioselectivity of the Kharasch-Sosnovsky oxidation can be controlled through the use of chiral ligands, making it a powerful tool for asymmetric synthesis. chem-station.com For example, the use of chiral bisoxazoline-copper complexes as catalysts allows for the synthesis of optically active 2-cycloalkenyl benzoates in good yields and high enantiomeric excess. chem-station.com
In the realm of fine chemical production, TBPB is utilized as a versatile reagent for various transformations. Beyond its large-scale use as a polymerization initiator, it serves as a chemical intermediate in the synthesis of specialty chemicals. blitchem.comblitchem.com For instance, it can be used to introduce a benzoyloxy group into unsaturated hydrocarbons. atamankimya.com The reaction of cyclohexene (B86901) with TBPB in the presence of catalytic amounts of copper(I) bromide yields 3-benzoyloxycyclohexene in 71-80% yield. atamankimya.com Furthermore, TBPB is employed in the preparation of other chemical reagents, such as 2-trimethylsilylethanesulfonyl chloride (SES-Cl), a protecting group for primary and secondary amino groups. atamanchemicals.com
The selective reactivity of TBPB also allows for its use in the N-benzoylation of amines. organic-chemistry.org This reaction proceeds under catalyst- and solvent-free conditions, providing primary, secondary, and tertiary amides in excellent yields. organic-chemistry.org Notably, TBPB exhibits high chemoselectivity, favoring the benzoylation of aliphatic amines over aromatic amines and hydroxyl groups. organic-chemistry.org This selectivity makes it a valuable reagent in the synthesis of fine chemicals and pharmaceutical intermediates where specific functional group transformations are required.
Theoretical and Computational Studies of P Tert Butylperbenzoic Acid Chemistry
Quantum Mechanical Investigations of Electronic Structure and Bonding
There is a lack of specific quantum mechanical studies that have been published concerning the electronic structure and bonding of p-tert-Butylperbenzoic acid. Such investigations would be crucial for understanding the fundamental nature of its peroxide bond and the influence of the p-tert-butyl substituent on the molecule's electron distribution and stability.
Density Functional Theory (DFT) Calculations of Reaction Mechanisms and Transition States
While Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, no specific DFT studies on the reactions of this compound, such as its role in oxidation reactions, have been found. Detailed calculations of transition states, activation energies, and reaction pathways involving this specific peroxy acid are not available in the current body of scientific literature.
Molecular Modeling and Conformational Analysis
A detailed conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and rotational barriers, has not been reported. Molecular modeling studies are essential for understanding how the molecule's three-dimensional shape influences its reactivity.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational models that predict the reactivity, regioselectivity, and stereoselectivity of this compound in various chemical transformations are not available. Such predictive studies are vital for the rational design of synthetic routes and for understanding the outcomes of its reactions.
Advanced Analytical Methodologies in P Tert Butylperbenzoic Acid Research
Spectroscopic Techniques for Mechanistic Elucidation (e.g., NMR, IR, Mass Spectrometry of Intermediates)
Spectroscopic methods are indispensable for probing the molecular structure and bonding of p-tert-butylperbenzoic acid and for identifying the transient species that form during its reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for this compound is not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on its molecular structure and data from analogous compounds.
¹H NMR: The spectrum would be characterized by signals corresponding to the tert-butyl protons, the aromatic protons, and the acidic peroxy proton. The tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.3 ppm). The aromatic protons would present as a pair of doublets in the downfield region (7.5-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The peroxy acid proton (-OOH) is expected to be a broad singlet at a significantly downfield chemical shift, the exact position of which would be highly dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the four unique aromatic carbons (including the ipso-carbon attached to the peroxycarboxyl group), and the carbonyl carbon of the peroxy acid functional group.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional groups in this compound. The characteristic vibrational frequencies of the peroxy acid group are of particular interest for mechanistic studies. Based on data for similar peroxy acids, the following key absorptions are expected specac.comresearchgate.net:
O-H Stretch: A broad absorption band in the region of 3200-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the peroxy acid.
C=O Stretch: A strong, sharp absorption band typically found at a higher frequency than in the corresponding carboxylic acid, often in the range of 1750-1770 cm⁻¹. This shift is indicative of the electronic influence of the adjacent peroxy group.
O-O Stretch: A weaker absorption in the 800-900 cm⁻¹ region, which can be difficult to assign definitively but is characteristic of the peroxide linkage.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Peroxy acid) | Stretching | 3200-2500 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium |
| C-H (tert-Butyl) | Stretching | 2970-2870 | Strong |
| C=O (Peroxy acid) | Stretching | 1770-1750 | Strong, Sharp |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium |
| O-O | Stretching | 900-800 | Weak to Medium |
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of this compound and for elucidating the structure of its reaction intermediates and products through fragmentation analysis. In studies of analogous peroxycarboxylic acids, characteristic fragmentation patterns have been observed. cam.ac.uknih.govacs.org For this compound, under electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ would be expected. Tandem mass spectrometry (MS/MS) of this ion would likely reveal neutral losses characteristic of peroxy acids, such as the loss of CO₂ (44 Da) and H₂O₂ (34 Da). copernicus.org The fragmentation of the tert-butyl group (loss of 57 Da) would also be a prominent feature. The identification of radical intermediates can be challenging due to their short lifetimes, but specialized mass spectrometric techniques, sometimes coupled with trapping agents, can provide evidence for their existence.
Chromatographic Methods for Reaction Monitoring and Product Analysis (e.g., GC, HPLC)
Chromatographic techniques are essential for separating and quantifying this compound from reactants, solvents, and products, enabling the monitoring of reaction progress and the determination of product yields and purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of peroxy acids. sielc.comnih.goveprajournals.com For this compound, a reversed-phase HPLC method would be suitable.
Stationary Phase: A C18 column is commonly employed for the separation of aromatic acids and their derivatives.
Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer with a controlled pH) is typically used. Gradient elution may be necessary to achieve optimal separation of compounds with different polarities.
Detection: UV detection is highly effective, as the aromatic ring of this compound exhibits strong absorbance in the UV region (typically around 230-280 nm).
By injecting aliquots of a reaction mixture at different time points, the disappearance of the this compound peak and the appearance of product peaks can be monitored to determine reaction kinetics.
Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of reactions involving this compound, particularly for volatile products. However, the thermal instability of peroxy acids presents a challenge, as they can decompose in the hot injector port or on the column. chromforum.org Derivatization to more stable compounds may be necessary for quantitative analysis. For instance, the peroxy acid can be converted to its corresponding methyl ester by reaction with diazomethane, followed by GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification of the separated components based on their mass spectra. acs.org
Table 2: Comparison of Chromatographic Methods for this compound Analysis
| Technique | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detection Method | Advantages | Challenges |
|---|---|---|---|---|---|
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water with buffer | UV-Vis, MS | Good for non-volatile and thermally sensitive compounds; excellent quantification. | Requires soluble samples; resolution can be challenging for complex mixtures. |
| GC | Polar (e.g., WAX) or non-polar (e.g., DB-5) capillary columns | Inert gas (e.g., He, N₂) | FID, MS | High resolution for volatile compounds; direct coupling to MS for identification. | Thermal decomposition of the peroxy acid can be a significant issue; derivatization may be required. |
X-ray Crystallography of this compound Complexes and Derivatives
X-ray crystallography provides definitive, three-dimensional structural information at the atomic level. While a crystal structure of this compound itself may not be readily available in the literature, the technique is invaluable for characterizing its stable derivatives and its complexes with metal ions. The structural data obtained from X-ray crystallography can offer deep insights into bonding, stereochemistry, and intermolecular interactions.
In the context of this compound research, X-ray crystallography could be applied to:
Derivatives: The crystal structures of stable derivatives, such as the corresponding ester or amide, can confirm the molecular connectivity and provide precise bond lengths and angles, which can be used for computational modeling and to understand the electronic effects of the p-tert-butyl substitution.
The process involves growing a single crystal of the compound of interest, which can be challenging. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms in the crystal lattice.
Electrochemical Studies of Redox Behavior and Radical Pathways
Electrochemical methods, such as cyclic voltammetry (CV), are powerful for investigating the redox properties of this compound and for probing the formation of radical intermediates in its reactions.
Cyclic Voltammetry: In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. For an electroactive species like a peroxide, this technique can provide information about its reduction and oxidation potentials.
Studies on related organic peroxides have shown that the O-O bond can be electrochemically reduced. csircentral.netresearchgate.net For this compound, a CV experiment would likely show an irreversible reduction peak corresponding to the cleavage of the peroxide bond. The potential at which this reduction occurs provides a measure of the ease of breaking the O-O bond and can be correlated with the compound's oxidizing strength.
By studying the effect of scan rate and substrate concentration on the voltammetric response, it is possible to gain insights into the reaction mechanism, such as whether the electron transfer is coupled to a chemical reaction and whether adsorption of species on the electrode surface is involved.
Probing Radical Pathways: Electrochemical methods can also be used to generate and study radical intermediates. The one-electron reduction of a peroxy acid can lead to the formation of a carboxyl radical and a hydroxide (B78521) ion. The subsequent fate of the carboxyl radical (e.g., decarboxylation, hydrogen abstraction) can sometimes be inferred from the electrochemical data or by coupling the experiment with other spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy, which can directly detect and characterize radical species. The study of peroxyl radical reactions is an active area of research, with implications for understanding autoxidation and other radical-mediated processes. nih.govacs.orgacs.org
Table 3: Electrochemical Parameters of Interest for this compound
| Parameter | Technique | Information Gained |
|---|---|---|
| Reduction Potential (Ep,c) | Cyclic Voltammetry | Thermodynamic ease of O-O bond cleavage; related to oxidizing strength. |
| Peak Current (Ip) | Cyclic Voltammetry | Related to the concentration of the peroxy acid and its diffusion coefficient. |
| Scan Rate Dependence | Cyclic Voltammetry | Provides insights into the kinetics of electron transfer and coupled chemical reactions. |
| Radical Intermediates | Electrochemistry coupled with EPR | Direct detection and characterization of radical species formed during redox processes. |
Integration of P Tert Butylperbenzoic Acid in Polymer and Materials Science
Role as an Initiator in Polymerization Processes (e.g., Free Radical Polymerization)
P-tert-Butylperbenzoic acid is widely employed as a thermal initiator for free-radical polymerization. wikipedia.orgtcichemicals.comtcichemicals.com The initiation process commences with the homolytic cleavage of the weak oxygen-oxygen bond within the peroxy-ester group upon heating. libretexts.org This decomposition generates a benzoyloxy radical and a tert-butoxy (B1229062) radical. The benzoyloxy radical can further undergo decarboxylation to produce a phenyl radical and carbon dioxide. libretexts.org These resulting free radicals are highly reactive species that can attack the double bonds of vinyl monomers, thereby initiating the polymerization chain reaction. wikipedia.orgfujifilm.com
The efficiency of an initiator is often characterized by its half-life (t½), which is the time required for half of the initiator to decompose at a specific temperature. sigmaaldrich.com The choice of initiator and polymerization temperature is crucial for controlling the reaction rate and the molecular weight of the resulting polymer. sigmaaldrich.com this compound offers a specific temperature range of activity, making it suitable for various polymerization processes.
| Initiator | Decomposition Temperature (10-hr half-life) | Primary Radicals Formed |
| This compound | ~104-106 °C (in benzene) | Benzoyloxy, tert-butoxy, Phenyl |
| Benzoyl Peroxide (BPO) | ~73 °C (in benzene) | Benzoyloxy, Phenyl |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | ~65 °C (in various solvents) | Isobutyronitrile |
The generated radicals add to monomer units, creating a new radical species that continues to propagate by adding to more monomer units in a chain reaction. wikipedia.org This process leads to the formation of long polymer chains. The relatively non-specific nature of these radical interactions makes this method versatile for a wide range of monomers. wikipedia.org
Applications in Polymer Modification and Cross-linking
The utility of this compound extends beyond polymerization initiation to the modification and cross-linking of existing polymers. The free radicals generated from its decomposition can abstract hydrogen atoms from polymer backbones, creating macroradicals. These macroradicals can then undergo various reactions, leading to grafting of new monomer units or cross-linking between polymer chains. researchgate.net
Cross-linking is a process that introduces covalent bonds between polymer chains, forming a three-dimensional network structure. nih.gov This modification significantly enhances the mechanical properties, thermal stability, and solvent resistance of the material. This compound is utilized as a cross-linking agent for a variety of polymers, including polyethylene, elastomers, and thermosetting resins. For instance, in the modification of bitumen for paving applications, cross-linking agents are used to improve the durability of the polymer-modified bitumen by forming a more stable network. researchgate.net
The effectiveness of cross-linking can be evaluated by measuring changes in properties such as tensile strength, elongation at break, and swelling behavior in solvents.
| Polymer | Cross-linking Agent | Effect on Properties |
| Polyethylene | Organic Peroxide | Increased tensile strength, reduced elongation |
| Elastomers (e.g., SBS) | Sulfur or Peroxide | Improved elasticity and durability |
| Poly(vinyl alcohol) (PVA) | Chemical/Thermal | Reduced water solubility, improved mechanical properties nih.gov |
Synthesis of Functionalized Polymers and Resins
This compound can be instrumental in the synthesis of functionalized polymers and resins. nih.gov The fragments of the initiator molecule become incorporated as end-groups in the polymer chains. This provides a pathway to introduce specific functionalities at the chain ends. For example, the benzoate (B1203000) or tert-butyl groups can be present at the beginning of the polymer chain.
Furthermore, by controlling the polymerization conditions, it is possible to synthesize telechelic polymers, which are polymers with functional groups at both ends of the chain. These functionalized polymers are valuable as building blocks for more complex macromolecular architectures, such as block copolymers, through subsequent chemical reactions. The synthesis of macroporous polymer materials can involve initiators to create a cross-linked structure that can be further functionalized for applications like catalysis. nih.gov
Controlled Radical Polymerization Techniques utilizing this compound
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized polymer synthesis by enabling the preparation of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comnih.gov These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. cmu.edusigmaaldrich.com
While conventional CRP methods typically employ specific initiators (e.g., alkyl halides for ATRP) and control agents (e.g., dithioesters for RAFT), the use of conventional radical initiators like this compound is not standard. nih.govtcichemicals.com However, in some CRP systems, a conventional initiator is used to generate the initial radicals that then participate in the controlled polymerization process. For instance, in RAFT polymerization, a thermal initiator is required to start the polymerization, and the control over the process is achieved by the RAFT agent. fujifilm.comsigmaaldrich.com
The direct application of this compound as the sole initiator in a controlled manner is not typical for mainstream CRP techniques. The high reactivity of the generated radicals can lead to termination reactions that are detrimental to a controlled process. Nevertheless, research into hybrid systems or modifications of existing CRP techniques could potentially explore the use of such peroxides under specific conditions. For example, in some photo-induced CRP methods, a conventional initiator might be used in conjunction with a catalyst that mediates the control. pusan.ac.kr A dual-concurrent ATRP/RAFT system can utilize a radical initiator in the presence of a chain transfer agent to control the polymerization. nih.gov
| CRP Technique | Typical Initiator System | Potential Role of this compound |
| ATRP | Alkyl halide and a transition metal complex tcichemicals.com | Not a direct initiator; could potentially be used in redox-initiated ATRP variants. |
| RAFT | Conventional radical initiator (e.g., AIBN) + RAFT agent fujifilm.comsigmaaldrich.com | Can serve as the source of primary radicals that initiate polymerization under the control of the RAFT agent. |
| NMP | Alkoxyamine | Not a typical initiator. |
Environmental Chemistry and Degradation Pathways Academic Context
Mechanistic Studies of Environmental Degradation Pathways (e.g., Photolysis, Hydrolysis)
Organic peroxides are known to be reactive compounds that can decompose when exposed to environmental factors like light and water.
Photolysis: While specific photolytic studies on p-tert-Butylperbenzoic acid are not readily available, organic peroxides, in general, are susceptible to photolytic cleavage of the weak oxygen-oxygen bond upon absorption of ultraviolet radiation. This homolytic cleavage would be expected to produce a p-tert-butylbenzoyloxy radical and a hydroxyl radical. These highly reactive radical species would then participate in a cascade of secondary reactions with other organic matter, oxygen, and water in the environment. The p-tert-butylbenzoyloxy radical could further undergo decarboxylation to form a p-tert-butylphenyl radical.
Hydrolysis: The hydrolysis of peroxybenzoic acids has been the subject of kinetic studies. In aqueous acidic solutions, the decomposition of peroxybenzoic acid follows a bimolecular mechanism. rsc.org This involves the attack of a water molecule on the carbonyl carbon of the peroxy acid. rsc.org This general mechanism suggests that this compound would hydrolyze to form p-tert-butylbenzoic acid and hydrogen peroxide.
The rate of hydrolysis can be influenced by pH and the presence of catalysts. For instance, studies on other peroxyacids have shown that boric acid can catalyze their hydrolysis. northumbria.ac.uknih.gov The catalytic effect is proposed to occur through the interaction of boric acid with the peroxide group, facilitating the cleavage of the O-O bond. nih.gov
A study on the kinetics of peroxybenzoic acid hydrolysis in an acidic aqueous solution determined the rate equation to be: –d[PhCO₃H]/dt = k₁[PhCO₃H] + k₂[PhCO₃H][H⁺]
At 25°C and an ionic strength of 0.2 M, the rate constants were found to be k₁ = (2.8 ± 0.1) × 10⁻⁷ s⁻¹ and k₂ = (5.14 ± 0.07) × 10⁻⁶ l mol⁻¹ s⁻¹. rsc.org While these values are for the unsubstituted peroxybenzoic acid, they provide an indication of the hydrolysis kinetics. The presence of the electron-donating tert-butyl group on the benzene (B151609) ring might influence the rate of hydrolysis.
Table 1: Kinetic Data for the Hydrolysis of Peroxybenzoic Acid in Aqueous Acidic Solution at 25°C
| Parameter | Value | Units |
|---|---|---|
| k₁ (Uncatalyzed rate constant) | (2.8 ± 0.1) × 10⁻⁷ | s⁻¹ |
| k₂ (Acid-catalyzed rate constant) | (5.14 ± 0.07) × 10⁻⁶ | l mol⁻¹ s⁻¹ |
Data sourced from a study on the kinetics of hydrolysis of peroxybenzoic acid. rsc.org
Biotransformation and Biodegradation in Model Systems
Direct studies on the microbial degradation of this compound are scarce. However, the biotransformation of its constituent parts—the aromatic ring with a tert-butyl group and the benzoic acid structure—has been investigated for other molecules.
The tert-butyl group, often considered recalcitrant to biodegradation due to its steric hindrance, can be metabolized by various microorganisms. hyphadiscovery.com Cytochrome P450 (CYP) enzymes are frequently involved in the oxidation of tert-butyl groups in xenobiotic compounds. hyphadiscovery.com The typical initial step is the hydroxylation of one of the methyl groups of the tert-butyl moiety, forming a primary alcohol. hyphadiscovery.comchemrxiv.org This can be further oxidized to an aldehyde and then to a carboxylic acid. hyphadiscovery.com For example, the tert-butyl group in the drug bosentan (B193191) is hydroxylated by CYP2C9, and further oxidation to a carboxylic acid is also observed. hyphadiscovery.com
Aromatic compounds, including benzoic acid derivatives, are known to be degraded by a wide range of bacteria and fungi via various catabolic pathways. nih.gov The degradation of the aromatic ring typically proceeds through hydroxylation to form catechols or protocatechuates, which are then subject to ring cleavage by dioxygenase enzymes. nih.gov
Based on these general principles, a putative biodegradation pathway for this compound in a model microbial system could involve two main routes:
Initial hydrolysis to p-tert-butylbenzoic acid and hydrogen peroxide, followed by the microbial degradation of p-tert-butylbenzoic acid. This would likely involve the hydroxylation and subsequent oxidation of the tert-butyl group and/or the degradation of the aromatic ring.
Direct microbial action on the this compound molecule, potentially initiated by enzymes that can tolerate the peroxy group.
By-product Formation and Analysis in Degradation Studies
The analysis of by-products is crucial for elucidating degradation pathways. Based on the likely degradation mechanisms discussed above, a number of potential by-products could be formed from this compound in environmental systems.
From Hydrolysis: As established, the primary and most predictable by-products of the hydrolysis of this compound are:
p-tert-Butylbenzoic acid
Hydrogen peroxide
From Photolysis: Photolytic degradation would likely lead to a more complex mixture of by-products arising from radical reactions. Potential products include:
p-tert-Butylbenzoic acid
p-tert-Butylphenol
Benzene and other smaller organic fragments from ring cleavage.
Carbon dioxide
From Biotransformation: The biodegradation of this compound would be expected to yield a series of metabolic intermediates. Based on studies of related compounds, these could include:
p-tert-Butylbenzoic acid (from initial hydrolysis)
4-(1-hydroxy-2,2-dimethylethyl)benzoic acid (from hydroxylation of the tert-butyl group)
4-(1-carboxy-1-methylethyl)benzoic acid (from further oxidation of the hydroxylated tert-butyl group)
Hydroxylated aromatic intermediates (e.g., catechols) prior to ring fission.
The identification and quantification of these by-products in laboratory degradation studies would require advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 2: Potential Degradation By-products of this compound
| Degradation Pathway | Potential By-products |
|---|---|
| Hydrolysis | p-tert-Butylbenzoic acid, Hydrogen peroxide |
| Photolysis | p-tert-Butylbenzoic acid, p-tert-Butylphenol, Benzene, Carbon dioxide |
| Biotransformation | p-tert-Butylbenzoic acid, 4-(1-hydroxy-2,2-dimethylethyl)benzoic acid, 4-(1-carboxy-1-methylethyl)benzoic acid, Catechol derivatives |
Future Directions and Emerging Research Avenues in P Tert Butylperbenzoic Acid Chemistry
Development of More Sustainable and Atom-Economical Methodologies
A primary driver in modern chemical synthesis is the development of processes that are both environmentally benign and efficient in their use of resources. acs.orgresearchgate.net This principle, often referred to as green chemistry, is particularly relevant to the synthesis and application of oxidizing agents like p-tert-butylperbenzoic acid.
Future research will increasingly focus on improving the "atom economy" of reactions involving this compound. wikipedia.org Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. acs.org Traditional oxidation reactions often generate stoichiometric amounts of byproducts, leading to significant waste. For instance, in an epoxidation reaction with a peroxy acid, the corresponding carboxylic acid is formed as a byproduct. While p-tert-butylbenzoic acid is a relatively stable and manageable byproduct, the ideal process would minimize or eliminate its formation.
Key research avenues in this area include:
Solvent-Free or Greener Solvent Systems: Moving away from traditional chlorinated solvents towards more environmentally friendly alternatives like water, supercritical fluids (e.g., scCO₂), or bio-derived solvents. researchgate.net Research into solid-state reactions or reactions under solvent-free conditions is also a promising area.
Energy Efficiency: Exploring reaction conditions that require less energy input, for example, by using highly active catalysts that operate at ambient temperature and pressure.
The table below illustrates the concept of atom economy for a hypothetical reaction, highlighting the goal of sustainable methodologies.
| Reaction Type | Description | Atom Economy | Sustainability Goal |
| Stoichiometric Oxidation | Substrate + this compound → Oxidized Product + p-tert-Butylbenzoic acid | Low to Moderate | Minimize byproduct formation. |
| Catalytic Oxidation | Substrate + Terminal Oxidant --(catalyst)--> Oxidized Product + Water | High | Develop efficient catalysts that use benign terminal oxidants. |
This table is for illustrative purposes and specific atom economy percentages would depend on the exact reactants.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The efficiency and selectivity of chemical reactions are often dictated by the catalyst employed. For reactions involving this compound, the development of novel catalytic systems is a major research frontier. The goal is to achieve higher yields and greater control over the reaction outcome under milder conditions. sciencedaily.com
Current research focuses on several classes of catalysts:
Transition Metal Catalysts: While cobalt salts are traditionally used in the synthesis of p-tert-butylbenzoic acid from p-tert-butyltoluene, research is expanding to other metals. researchgate.netresearchgate.net For instance, platinum-based catalysts, such as Pt/TiO₂, have shown high efficiency for the hydrogenation of benzoic acid derivatives, a related transformation. nih.gov Future work may explore a wider range of metal catalysts, including those based on rhodium, palladium, and ruthenium, for various transformations involving this compound, aiming for higher turnover numbers and improved selectivity. nih.govnih.gov
Heterogeneous Catalysts: The use of solid-supported catalysts, such as metals on carbon (e.g., Pt/C) or zeolites, offers significant advantages in terms of catalyst recovery and recycling. nih.govresearchgate.net For example, Ce₂O₃-modified H-beta zeolites have been investigated for the synthesis of p-tert-butyltoluene, the precursor to p-tert-butylbenzoic acid, demonstrating improved para-selectivity. researchgate.net Research is directed towards designing robust heterogeneous catalysts that resist leaching and deactivation, making the process more economical and sustainable.
Organocatalysts: Metal-free catalysis is a rapidly growing field. Small organic molecules can catalyze a variety of transformations, often with high enantioselectivity. The development of organocatalysts for selective oxidation reactions using peroxy acids as the terminal oxidant is an active area of investigation.
Biocatalysts: Enzymes and whole-cell systems offer the potential for unparalleled selectivity under mild, aqueous conditions. While the direct use of enzymes with organic peroxy acids can be challenging due to enzyme inactivation, research into engineered enzymes with enhanced stability and reactivity could open new avenues for highly selective oxidations.
The table below summarizes the potential benefits of different catalytic systems.
| Catalyst Type | Potential Advantages | Research Focus |
| Homogeneous Transition Metal | High activity and selectivity. | Development of catalysts with earth-abundant metals; ligand design for enhanced performance. |
| Heterogeneous Catalysts | Ease of separation and recyclability. sciencedaily.com | Improving stability, preventing metal leaching, and enhancing selectivity through support modification. researchgate.net |
| Organocatalysts | Metal-free, lower toxicity. | Design of new catalysts for asymmetric oxidations; improving catalyst loading and turnover frequency. |
| Biocatalysts | High selectivity (enantio-, regio-), mild conditions. | Enzyme engineering for improved stability and substrate scope; development of whole-cell biotransformations. |
Integration with Flow Chemistry and Microreactor Technology
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, particularly for reactions that are highly exothermic or involve hazardous reagents like organic peroxides. nih.govmdpi.com Microreactors, with their small channel dimensions, provide excellent heat and mass transfer, enabling precise control over reaction conditions. krishisanskriti.orgresearchgate.net
The integration of this compound chemistry with this technology is a promising area for future development. researchgate.net Key benefits include:
Enhanced Safety: The small reaction volumes within a microreactor minimize the risk associated with the handling of potentially explosive peroxides. nih.gov On-demand generation of the reagent can further enhance safety by avoiding the storage of hazardous materials. youtube.com
Improved Reaction Control: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, providing precise temperature control and preventing thermal runaways. youtube.comyoutube.com This can lead to higher yields and fewer side products.
Scalability: While individual microreactors are small, scaling up production can be achieved by "numbering up" – running multiple reactors in parallel. This allows for a seamless transition from laboratory-scale discovery to industrial production. youtube.com
Process Intensification: Flow chemistry enables the telescoping of multiple reaction steps into a single, continuous process, eliminating the need for intermediate isolation and purification. nih.gov This can significantly shorten production times and reduce waste.
Research in this area will likely focus on designing optimized reactor configurations for specific reactions, developing integrated systems with in-line purification, and exploring the synthesis of this compound itself in a continuous flow setup.
Advanced In Situ Monitoring Techniques for Reaction Optimization
A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization. Advanced in situ monitoring techniques, which allow for the real-time analysis of a reacting mixture without the need for sampling, are becoming indispensable tools for chemical process development.
The application of these techniques to reactions involving this compound can provide valuable insights and enable rapid optimization. Emerging techniques include:
Spectroscopic Methods:
FT-IR (Fourier-Transform Infrared) and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products by tracking their characteristic vibrational frequencies. They are non-invasive and can be implemented using fiber-optic probes, making them well-suited for both batch and flow reactors.
NMR (Nuclear Magnetic Resonance) Spectroscopy: Flow NMR allows for the continuous monitoring of reactions, providing detailed structural information about the species present in the reaction mixture.
Chromatographic Methods: The integration of online HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) allows for the automated sampling and analysis of reaction aliquots, providing quantitative data on the reaction progress. researchgate.net
By combining the data from these in situ techniques with kinetic modeling, researchers can quickly determine optimal reaction conditions (temperature, pressure, catalyst loading, and residence time), leading to improved yields, higher purity, and more robust processes.
Interdisciplinary Research with Biotechnology and Materials Science
The future of this compound chemistry also lies in its application at the interface of different scientific disciplines, particularly biotechnology and materials science.
Biotechnology: As mentioned in the context of biocatalysis, there is significant potential for using biological systems to produce valuable chemicals. mdpi.com Research could focus on engineering metabolic pathways in microorganisms to produce p-tert-butylbenzoic acid or its precursors from renewable feedstocks. Furthermore, derivatives of this compound could be explored as probes or modulators of biological processes. For example, related compounds like p-nitrobenzoic acid derivatives are used as biochemical probes. chemicalbook.com
Materials Science: p-tert-Butylbenzoic acid and its derivatives have established applications in the polymer industry, particularly as modifiers for alkyd resins and as nucleating agents for polypropylene. vinatiorganics.comvinatiorganics.comwikipedia.org Future research is expected to explore the synthesis of novel polymers and functional materials using this compound as a building block or initiator. This could include the development of:
High-Performance Polymers: Incorporating the bulky tert-butyl group can impart unique properties to polymers, such as increased thermal stability, solubility, and specific mechanical characteristics.
Functional Materials: The carboxylic acid group can be used to anchor the molecule to surfaces or to coordinate with metal ions, opening possibilities for the creation of new coatings, metal-organic frameworks (MOFs), and photosensitive materials. vinatiorganics.com
The collaboration between organic chemists, biotechnologists, and materials scientists will be key to unlocking the full potential of this compound in these emerging application areas.
Q & A
Q. What are the standard synthetic routes for p-tert-Butylperbenzoic acid, and how can purity be optimized?
- Methodological Answer : p-tert-Butylperbenzoic acid is typically synthesized via acid-catalyzed esterification of p-tert-butylbenzoic acid with hydrogen peroxide under controlled conditions. Purity optimization involves recrystallization from non-polar solvents (e.g., hexane) and monitoring by HPLC or GC-MS to remove residual reactants. Catalytic amounts of sulfuric acid or trifluoroacetic acid are often used to enhance reaction efficiency .
Q. Which analytical techniques are most reliable for characterizing this compound stability in solution?
- Methodological Answer : Stability assessments require a combination of techniques:
- NMR spectroscopy (¹H/¹³C) to detect structural degradation.
- Differential Scanning Calorimetry (DSC) to study thermal decomposition.
- UV-Vis spectroscopy to track peroxide bond integrity over time.
- Titration methods (e.g., iodometric) for quantitative peroxide content analysis. Parallel experiments under varying temperatures and solvents (e.g., dichloromethane vs. acetonitrile) are critical to identify decomposition triggers .
Q. What are the established applications of this compound in oxidation reactions, and what substrates are most compatible?
- Methodological Answer : This peracid is widely used for epoxidation of alkenes and oxidation of sulfides to sulfoxides. Substrate compatibility depends on steric and electronic factors:
- Electron-deficient alkenes (e.g., styrene derivatives) react efficiently in aprotic solvents.
- Thioethers require polar solvents (e.g., methanol) to enhance solubility.
Systematic screening of solvent polarity, temperature (0–40°C), and stoichiometric ratios is recommended to maximize yield .
Advanced Research Questions
Q. How can experimental designs be optimized to study the decomposition pathways of this compound under non-standard conditions?
- Methodological Answer : Decomposition studies should employ controlled-variable experiments :
- Accelerated aging tests under high humidity or UV light to simulate extreme storage conditions.
- Isothermal calorimetry to quantify heat release during degradation.
- LC-MS/MS to identify transient intermediates (e.g., radicals or peroxy species).
Use a factorial design to analyze interactions between temperature, solvent, and light exposure. Reference kinetic models (e.g., Arrhenius plots) to extrapolate shelf-life predictions .
Q. How can researchers resolve contradictions in reported kinetic data for this compound-mediated oxidations?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace metal impurities, solvent peroxides). Mitigation strategies include:
- Systematic replication of prior studies with strict purity controls (e.g., solvent distillation, inert atmosphere).
- Meta-analysis of published datasets to identify outliers or methodological biases.
- Sensitivity analysis to quantify the impact of minor parameter changes (e.g., 5% variation in peroxide concentration).
Cross-validation with alternative techniques (e.g., FTIR vs. titration) is advised .
Q. What strategies are effective for scaling up this compound syntheses while maintaining safety and yield?
- Methodological Answer : Scale-up requires:
- Flow chemistry setups to minimize exothermic risks and improve heat dissipation.
- In-line monitoring (e.g., Raman spectroscopy) for real-time feedback on reaction progress.
- Quenching protocols to neutralize excess peroxide before workup.
Pilot studies should prioritize solvent selection (low-boiling-point solvents for easier removal) and catalyst recycling to reduce costs .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting data on the oxidative efficiency of this compound in enantioselective reactions?
- Methodological Answer : Conflicting enantiomeric excess (ee) values may stem from:
- Chiral catalyst variability (e.g., Jacobsen vs. Sharpless catalysts).
- Solvent polarity effects on transition-state stabilization.
- Substrate purity (e.g., trace water altering reaction pathways).
Resolve discrepancies by: - Blind testing with shared substrate/catalyst batches across labs.
- Multivariate regression to isolate critical variables affecting ee .
Methodological Frameworks
Q. What frameworks (e.g., PICOT, FINER) are suitable for structuring research questions on p-tert-Butylperbenzoic acid?
- Methodological Answer :
- PICOT : Define Population (e.g., reaction substrates), Intervention (e.g., peroxide concentration), Comparison (alternative oxidants), Outcome (yield/selectivity), and Time (reaction duration).
- FINER : Ensure questions are Feasible (lab resources), Interesting (novel mechanisms), Novel (unexplored substrates), Ethical (safe handling), and Relevant (green chemistry applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
